REACTION_CXSMILES
|
C[O:2][C:3](=[O:10])[CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1>O>[N:5]1([CH2:4][C:3]([OH:10])=[O:2])[CH:9]=[CH:8][N:7]=[CH:6]1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COC(CN1C=NC=C1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |